N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-9-6-7-15(13-17)20(25)24(14-16-8-4-5-12-22-16)21-23-18-10-2-3-11-19(18)27-21/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLYPDIFUJYUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with increased oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzothiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(benzo[d]thiazol-2-yl)benzamide derivatives. Key structural variations among analogues include:
- Substituent Position : Derivatives such as N-(2-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (3b) share the methoxy group but lack the pyridin-2-ylmethyl substituent, which may reduce steric hindrance and alter binding affinity .
- Heterocyclic Modifications : Compounds like N-(benzo[d]thiazol-2-yl)-4-((1H-1,2,3-triazol-4-yl)methoxy)benzamide (8) incorporate triazole rings, enhancing π-π stacking interactions but increasing synthetic complexity .
- Functional Group Variations : Chloro (e.g., 3c) or methyl substituents (e.g., 3m) on the phenyl ring influence electronic properties and melting points (e.g., 144–147°C for 3c vs. 142–146°C for 3b) .
Table 1: Key Structural and Physical Properties
Key Research Findings
Synthetic Yields : Pyridine-containing derivatives (e.g., the target compound) may exhibit lower yields compared to phenyl-substituted analogues due to steric effects .
Multifunctionality : The benzo[d]thiazole core enables diverse applications, from Alzheimer’s disease drug leads to corrosion inhibitors .
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, antitumor properties, and relevant research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C₁₈H₁₈N₄O₂S
Molecular Weight : 358.43 g/mol
The compound features a benzamide core with a methoxy group and heterocyclic structures that suggest potential interactions with biological targets, including kinases and enzymes involved in cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets. The presence of the benzo[d]thiazole and pyridine moieties allows for effective binding to active sites on enzymes or receptors, potentially modulating their functions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that compounds with similar structural motifs may effectively inhibit tumor growth across different cancer types, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers .
Case Studies and Research Findings
- In Vitro Studies : Various derivatives of benzamide have shown promising results in inhibiting cancer cell proliferation. For instance, compounds targeting epidermal growth factor receptor (EGFR) and HER-2 have been synthesized, demonstrating excellent anti-proliferation abilities against breast cancer cells (MCF-7 and SK-BR-3) while exhibiting weak inhibitory effects on healthy cells .
- Kinase Inhibition : The compound's ability to inhibit kinase activity has been confirmed through assays that reveal selective inhibition of EGFR and HER-2, which are critical targets in cancer treatment . The mechanism involves binding to the active site of these kinases, leading to decreased phosphorylation and subsequent inhibition of downstream signaling pathways responsible for cell growth.
- Structural Analysis : Molecular dynamics studies have shown that certain derivatives bind stably to EGFR and HER-2, suggesting a robust interaction that could be exploited for therapeutic purposes .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide, and how are yields maximized?
Methodological Answer: The compound is typically synthesized via a two-step amide coupling strategy. For example, substituted benzothiazole amines (e.g., 2-aminobenzothiazole derivatives) are reacted with activated carboxylic acids (e.g., 3-methoxybenzoyl chloride) in pyridine as both solvent and base . Yields (78–94%) depend on precise stoichiometric control, reaction temperature (room temperature to 80°C), and purification via column chromatography or recrystallization. Critical parameters include anhydrous conditions to prevent hydrolysis and use of catalysts like DMAP for enhanced coupling efficiency .
Q. Q2: How is the structure of this compound validated, and what spectroscopic techniques are prioritized?
Methodological Answer: Structural confirmation relies on:
- 1H/13C NMR : Key signals include the pyridin-2-ylmethyl proton resonances (δ 4.5–5.0 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
- HRMS : Molecular ion peaks ([M+H]+) are matched to calculated masses (e.g., C21H18N3O2S requires 376.1124) with <2 ppm error .
- X-ray crystallography : For derivatives, intermolecular hydrogen bonds (e.g., N–H···N) stabilize crystal packing, as seen in related benzothiazole amides .
Advanced Mechanistic and Functional Studies
Q. Q3: How do substituents on the benzothiazole and pyridine moieties influence bioactivity, and what design strategies optimize enzyme inhibition?
Methodological Answer: Substituent effects are systematically analyzed via:
- SAR studies : Electron-withdrawing groups (e.g., Cl, NO2) on the benzothiazole ring enhance binding to enzymatic active sites (e.g., PFOR enzyme inhibition ).
- Molecular docking : Pyridin-2-ylmethyl groups improve solubility and π-π stacking with hydrophobic pockets in targets like sirtuins or kinases .
- In vitro assays : Anti-inflammatory activity (IC50 values) correlates with substituent polarity; morpholine or piperidine derivatives show enhanced membrane permeability .
Q. Q4: How can contradictory bioactivity data (e.g., anti-inflammatory vs. antimicrobial) be resolved for this compound class?
Methodological Answer: Contradictions arise from assay-specific conditions (e.g., bacterial strain variability) or off-target effects. Resolution strategies include:
- Dose-response profiling : Establish IC50/EC50 values across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation vs. E. coli for antimicrobial tests) .
- Metabolite screening : Identify active metabolites via LC-MS to rule out degradation artifacts .
- Kinetic studies : Compare time-dependent inhibition constants (Ki) for enzymes like COX-2 vs. bacterial dihydrofolate reductase .
Analytical and Computational Tools
Q. Q5: What computational methods predict the pharmacokinetic properties of this compound, and how reliable are they?
Methodological Answer:
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity; optimal range 2–5) and topological polar surface area (TPSA <140 Ų for oral bioavailability) .
- MD simulations : Assess binding stability (RMSD <2 Å) to targets like β-amyloid for Alzheimer’s applications .
- Limitations : Computational models may underestimate efflux by P-glycoprotein; experimental validation via Caco-2 permeability assays is critical .
Q. Q6: How are crystallographic data (e.g., hydrogen bonding networks) leveraged to refine synthetic protocols?
Methodological Answer: X-ray structures reveal intermolecular interactions (e.g., N–H···O hydrogen bonds) that guide solvent selection for recrystallization. For example, methanol stabilizes centrosymmetric dimers in related benzothiazole amides, improving crystal purity .
Reproducibility and Troubleshooting
Q. Q7: What are common pitfalls in reproducing synthetic protocols, and how are they mitigated?
Methodological Answer:
- Low yields : Trace moisture in pyridine quenches acyl chloride reactivity; use molecular sieves or fresh solvent .
- Byproducts : Competing N-alkylation (vs. acylation) is minimized by slow addition of reagents at 0°C .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
